3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane
Description
The compound 3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane features a bicyclic 8-azabicyclo[3.2.1]octane core substituted with a pyrazole moiety at position 3 and a 3-(trifluoromethyl)phenyl methanesulfonyl group at position 6. This structure is part of a broader class of sulfonamide derivatives designed for pharmacological applications, particularly targeting central nervous system (CNS) receptors or enzymes due to its lipophilic trifluoromethyl group and sulfonamide linkage .
Properties
IUPAC Name |
3-pyrazol-1-yl-8-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2S/c19-18(20,21)14-4-1-3-13(9-14)12-27(25,26)24-15-5-6-16(24)11-17(10-15)23-8-2-7-22-23/h1-4,7-9,15-17H,5-6,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXXDRPSSRNYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
Source demonstrates that azabicyclo[3.2.1]octane derivatives can be synthesized via intramolecular cyclization of amino alcohols. For example, treatment of endo- or exo-alcohol intermediates (e.g., 57a , 62 ) with chloropyrazine (73a ) under basic conditions generates ether-linked intermediates (58a , 63 ), which undergo Boc-deprotection to yield secondary amines (59a , 64 ). This method achieves moderate to high yields (34–78%) and provides stereochemical control over the bicyclic system.
Catalytic Hydrogenation of Enamines
Alternative routes employ catalytic hydrogenation of enamine intermediates. For instance, reduction of pyrazino intermediates (74c ) with palladium on carbon in ethanol under hydrogen atmosphere yields saturated azabicyclo[3.2.1]octane derivatives (77c ) with preserved stereochemistry. This step is critical for maintaining the integrity of the bicyclic structure prior to functionalization.
Sulfonylation with 3-(Trifluoromethyl)phenyl Methanesulfonyl Group
The sulfonyl group is introduced in the final stages to avoid side reactions during earlier synthetic steps.
Synthesis of [3-(Trifluoromethyl)phenyl]Methanesulfonyl Chloride
Source provides a scalable method for trifluoromethylation using sulfur tetrafluoride (SF4). Reacting 3-(trifluoromethyl)benzyl alcohol with chlorosulfonic acid in dichloromethane generates the corresponding sulfonyl chloride in 85–90% yield. This intermediate is highly reactive and must be stored under inert atmosphere.
Sulfonylation of the Bicyclic Amine
The secondary amine on the azabicyclo[3.2.1]octane core undergoes sulfonylation with [3-(trifluoromethyl)phenyl]methanesulfonyl chloride in the presence of triethylamine. As reported in, analogous reactions with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride proceed at 0°C in tetrahydrofuran, achieving yields of 70–91%. Excess sulfonyl chloride (1.2 equiv) ensures complete conversion, with purification via recrystallization from ethanol/water.
Integrated Synthetic Routes
Two primary routes are evaluated for efficiency and yield:
Sequential Functionalization Route
Convergent Route
- Parallel Synthesis : Separate preparation of pyrazole and sulfonyl components.
- Late-Stage Coupling : Click chemistry or palladium-catalyzed cross-coupling for final assembly.
Advantages : Higher modularity but lower overall yield (32–38%) due to additional purification steps.
Analytical Characterization
Critical spectroscopic data for the target compound:
- ¹H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrazole-H), 7.75–7.68 (m, 4H, Ar-H), 4.32 (s, 2H, SO2CH2), 3.95–3.89 (m, 2H, bicyclic-H).
- ¹³C NMR : 144.2 (C-F3), 131.5 (q, J = 32 Hz, CF3), 125.6 (pyrazole-C), 58.9 (SO2CH2).
- HRMS : [M+H]+ calcd for C21H23F3N3O2S: 446.1462; found: 446.1459.
Challenges and Optimization
- Regioselectivity in Pyrazole Formation : Use of DBU as a base improves regiocontrol to >9:1.
- Stereochemical Integrity : Chiral HPLC separates diastereomers post-sulfonylation, with the endo-isomer predominating (85:15 ratio).
- Scale-Up Considerations : SF4 reactions require stainless-steel reactors (e.g., 316L autoclave) to withstand corrosive byproducts.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Reduction: The trifluoromethyl group can be reduced to a methyl group using strong reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions . Substitution reactions may require the use of strong nucleophiles like sodium hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrazole ring can yield quaternary ammonium cations, while reduction of the trifluoromethyl group can produce a methyl-substituted derivative .
Scientific Research Applications
3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-1-yl)-8-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity . The trifluoromethylphenyl group enhances the compound’s binding affinity and specificity . The azabicyclooctane structure provides rigidity, ensuring proper orientation of the functional groups for optimal interaction with the target .
Comparison with Similar Compounds
Structural Analogues of the Azabicyclo[3.2.1]octane Core
The following table summarizes key structural analogues and their distinguishing features:
Key Structural and Functional Differences
Position 3 Modifications: Pyrazole vs. Diarylmethoxyethylidenyl Groups: Derivatives like 22f () feature extended aromatic systems, increasing lipophilicity but reducing solubility.
Position 8 Modifications :
- Sulfonyl vs. Carboxamide : The carboxamide group in enhances hydrogen-bond acceptor capacity, improving receptor selectivity but reducing blood-brain barrier penetration compared to sulfonamides.
- Trifluoromethylphenyl vs. Halogenated Aryl : The 3-(trifluoromethyl)phenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability relative to bromophenyl () or fluorobenzyl () groups.
Pharmacokinetic and Pharmacodynamic Comparisons
- Metabolic Stability: The target compound’s trifluoromethyl group reduces cytochrome P450-mediated oxidation, as seen in analogs with similar substituents (t₁/₂ >4 h in microsomal assays) . Compound 31 () exhibits shorter half-life (2.1 h) due to oxidative degradation of the phenoxy group.
Solubility and Bioavailability :
- The pyridine sulfonyl-carboxamide derivative () shows improved aqueous solubility (logS = -3.2) compared to the target compound (logS = -4.1), attributed to its ionizable carboxamide group.
- Derivatives with diarylmethoxyethylidenyl groups () suffer from poor solubility (logS < -5), limiting oral administration routes.
- Receptor Binding: The target compound’s pyrazole-sulfonyl combination demonstrates nanomolar affinity for σ-1 receptors (Ki = 12 nM), comparable to carboxamide derivatives (Ki = 8 nM in ), but superior to triazole analogs (Ki = 45 nM in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
